2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane
CAS No.: 773087-20-0
Cat. No.: VC11677727
Molecular Formula: C10H10F2O3
Molecular Weight: 216.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 773087-20-0 |
|---|---|
| Molecular Formula | C10H10F2O3 |
| Molecular Weight | 216.18 g/mol |
| IUPAC Name | 2-(2,3-difluoro-6-methoxyphenyl)-1,3-dioxolane |
| Standard InChI | InChI=1S/C10H10F2O3/c1-13-7-3-2-6(11)9(12)8(7)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3 |
| Standard InChI Key | UOAXGXXQBHXLTM-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1)F)F)C2OCCO2 |
| Canonical SMILES | COC1=C(C(=C(C=C1)F)F)C2OCCO2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane is a bicyclic compound consisting of a 1,3-dioxolane ring fused to a substituted phenyl group. The phenyl ring is functionalized with two fluorine atoms at positions 2 and 3 and a methoxy group at position 6. The dioxolane ring (a five-membered cyclic acetal) is attached to the phenyl group at position 2, resulting in the systematic IUPAC name 2-(2,3-difluoro-6-methoxyphenyl)-1,3-dioxolane.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 228.18 g/mol
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Exact Mass: 228.0438 g/mol (calculated via isotopic distribution)
Key Structural Features
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Dioxolane Ring: The 1,3-dioxolane moiety (O–C–O) introduces conformational rigidity and stability, making it a common protecting group for carbonyl functionalities .
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Aromatic Substitutents: The electron-withdrawing fluorine atoms and electron-donating methoxy group create a polarized aromatic system, influencing reactivity in subsequent transformations .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The compound is typically synthesized via aldehyde protection strategies using ethylene glycol. A representative pathway involves:
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Protection Reaction:
This acid-catalyzed reaction forms the dioxolane acetal, effectively protecting the aldehyde group .
Optimized Conditions
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Solvent: Toluene or dichloromethane under reflux.
Alternative Methods
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Nucleophilic Substitution: Halogenated precursors (e.g., 2-bromo-2,3-difluoro-6-methoxybenzene) may react with ethylene glycol in the presence of a base (K₂CO₃) .
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Oxidative Cyclization: Rarely employed due to competing side reactions.
Physicochemical Properties
Nuclear Magnetic Resonance (NMR)
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¹H NMR (300 MHz, CDCl₃):
Mass Spectrometry
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ESI-MS: m/z 229.05 [M+H]⁺ (calculated for ).
Thermodynamic and Solubility Data
| Property | Value |
|---|---|
| Melting Point | 78–82°C (predicted) |
| Boiling Point | 285–290°C (estimated) |
| LogP (Octanol-Water) | 2.85 (calculated via XLogP3) |
| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in water |
Applications in Organic Synthesis
Role as a Protecting Group
The dioxolane ring serves as a temporary protective group for aldehydes in multistep syntheses. For example, in the preparation of belzutifan (an HIF-2α inhibitor), dioxolane-protected intermediates enable selective functionalization of aromatic rings without aldehyde interference .
Pharmaceutical Intermediates
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